molecular formula C20H18N2O2S B2933413 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 324758-96-5

4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2933413
CAS RN: 324758-96-5
M. Wt: 350.44
InChI Key: CYJQBZVUNCUXHB-UHFFFAOYSA-N
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Description

“4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Scientific Research Applications

Photo-Physical Characteristics and Fluorescent Sensing

Compounds with structural similarities to 4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide have been investigated for their photo-physical properties. For example, derivatives of benzimidazole, benzoxazole, and benzothiazole have shown promising excited state intra-molecular proton transfer (ESIPT) pathway characteristics, leading to applications in fluorescent sensors and organic light-emitting diodes (OLEDs). Studies have focused on synthesizing novel fluorescent derivatives that exhibit dual emission characteristics, which are useful in sensing and imaging applications due to their high fluorescence quantum yield and stability (Padalkar et al., 2011; Suman et al., 2019).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives has been a significant area of interest. These compounds have been synthesized and evaluated against various strains of bacteria and fungi, showing promising results as potential antimicrobial agents. The focus has been on finding new classes of antimicrobial agents with improved efficacy and lower toxicity (Padalkar et al., 2016).

Material Science Applications

In the realm of material science, benzothiazole and its derivatives have been explored for their potential in creating new materials with unique properties. For instance, their application in corrosion inhibitors for metals and alloys offers a pathway to enhancing material lifespan and reducing maintenance costs. The synthesis of benzothiazole derivatives that exhibit high inhibition efficiencies against steel corrosion in acidic environments highlights their potential in industrial applications (Hu et al., 2016).

Pharmaceutical Research

While explicitly excluding drug use and dosage information, it's worth noting that research into the structural analogs of this compound often touches upon their potential pharmaceutical applications. This includes the investigation of their roles in developing new therapeutic agents, given their biological activity and stability. The research into these compounds' photophysical and antimicrobial properties underscores their versatility and potential in creating novel treatments (Padalkar et al., 2014).

Future Directions

Future research could focus on further elucidating the synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties of “4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide”. Additionally, more studies could be conducted to determine its potential biological activities and applications .

properties

IUPAC Name

4-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-19(22-20-21-17-8-4-5-9-18(17)25-20)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJQBZVUNCUXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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